Cyclopentyl Pyridine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
536723-48-5 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
cyclopentyl pyridine-2-carboxylate |
InChI |
InChI=1S/C11H13NO2/c13-11(10-7-3-4-8-12-10)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 |
InChI Key |
IXDFJKCVERGLIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for Cyclopentyl Pyridine 2 Carboxylate
Esterification Reactions of Pyridine-2-carboxylic Acid
Esterification reactions are the most direct routes to cyclopentyl pyridine-2-carboxylate, starting from pyridine-2-carboxylic acid and cyclopentanol (B49286). These methods focus on the formation of the ester bond and can be accomplished through various protocols.
Direct Esterification Protocols
Direct esterification, most notably the Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. This equilibrium-driven process typically requires forcing conditions, such as the removal of water or the use of a large excess of one reactant, to achieve high yields. For the synthesis of this compound, pyridine-2-carboxylic acid is reacted with cyclopentanol using a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is generally heated to reflux to drive the reaction towards the product.
The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester.
| Parameter | Condition | Purpose | Reference |
| Reactants | Pyridine-2-carboxylic acid, Cyclopentanol | Starting materials | |
| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (TsOH) | To protonate the carbonyl group and increase its reactivity | |
| Solvent | Excess Cyclopentanol or an inert solvent like Toluene | To drive the equilibrium and/or facilitate water removal | |
| Temperature | Reflux | To increase the reaction rate and remove water azeotropically | |
| Water Removal | Dean-Stark apparatus or use of a drying agent | To shift the equilibrium towards the ester product |
Activated Acid Derivative Approaches (e.g., acyl chlorides)
To circumvent the equilibrium limitations of direct esterification, pyridine-2-carboxylic acid can be converted into a more reactive derivative, such as an acyl chloride. This activated intermediate, pyridine-2-carbonyl chloride, readily reacts with an alcohol in an irreversible manner to form the ester. Pyridine-2-carbonyl chloride can be synthesized by treating pyridine-2-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
The resulting pyridine-2-carbonyl chloride is then reacted with cyclopentanol. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) byproduct that is formed. This method is often preferred for its high yields and milder reaction conditions compared to direct esterification.
| Step | Reactants | Reagents | Product of Step | Reference |
| 1. Acid Activation | Pyridine-2-carboxylic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | Pyridine-2-carbonyl chloride | |
| 2. Ester Formation | Pyridine-2-carbonyl chloride, Cyclopentanol | Pyridine or Triethylamine | This compound |
Catalytic Esterification Strategies
Various catalysts can be employed to facilitate the esterification of pyridine-2-carboxylic acid with cyclopentanol under milder conditions than traditional Fischer esterification. While strong mineral acids are common, other catalytic systems can offer advantages such as improved selectivity and easier workup. Lewis acids, for example, can activate the carboxylic acid towards nucleophilic attack.
In some cases, pyridine-2-carboxylic acid itself or its derivatives can act as a catalyst in certain reactions. For the specific synthesis of this compound, a range of catalysts could be explored to optimize the reaction conditions and yield. The choice of catalyst can influence the reaction temperature and time required for the transformation.
| Catalyst Type | Example Catalyst | General Reaction Conditions | Reference |
| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Reflux in excess alcohol or with water removal | |
| Lewis Acid | Scandium(III) triflate (Sc(OTf)₃) | Milder temperatures, often in an inert solvent | |
| Organocatalyst | 4-(Dimethylamino)pyridine (DMAP) | Used with an activating agent like DCC | |
| Heterogeneous Catalyst | Acidic resins (e.g., Amberlyst-15) | Allows for easier catalyst removal by filtration |
Carbon-Carbon Bond Formation Strategies for Cyclopentyl Introduction
An alternative approach to the synthesis of this compound involves the formation of a carbon-carbon bond to attach the cyclopentyl ring to the pyridine nucleus, followed by the formation or modification of the carboxylate group. These methods are generally more complex and multi-step compared to direct esterification.
Cross-Coupling Methodologies (e.g., Suzuki-Miyaura coupling on halopyridines with cyclopentyl organometallics)
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoborane and an organic halide or triflate. In a potential multi-step synthesis of this compound, a halopyridine, such as 2-chloropyridine or 2-bromopyridine, could be coupled with a cyclopentyl organometallic reagent, like cyclopentylboronic acid.
This would result in the formation of 2-cyclopentylpyridine. Subsequent steps would be required to introduce the carboxylate group at the 2-position of the pyridine ring, for example, through oxidation of a methyl group at the 2-position (if starting with a 2-halo-x-methylpyridine) followed by esterification. This approach is less direct for the synthesis of the target ester but is a viable strategy for creating the core 2-cyclopentylpyridine structure.
| Step | Reaction Type | Reactants | Catalyst/Reagents | Intermediate/Product | Reference |
| 1 | Suzuki-Miyaura Coupling | 2-Bromopyridine, Cyclopentylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 2-Cyclopentylpyridine | |
| 2 | Oxidation | 2-Cyclopentylpyridine (hypothetical, requires a precursor for carboxylation) | Oxidizing agent (e.g., KMnO₄) | 2-Cyclopentylpyridine-x-carboxylic acid | - |
| 3 | Esterification | 2-Cyclopentylpyridine-x-carboxylic acid, Cyclopentanol | Acid catalyst | Cyclopentyl 2-cyclopentylpyridine-x-carboxylate |
Nucleophilic Substitution on Pyridine-2-carboxylate Derivatives
Nucleophilic aromatic substitution (SNAr) on a pyridine ring can be a method for introducing a cyclopentyl group. This would typically involve the reaction of a pyridine-2-carboxylate derivative bearing a good leaving group, such as a halogen, with a cyclopentyl nucleophile. For instance, an ester of a halopyridine-2-carboxylic acid could react with a cyclopentyl Grignard reagent (cyclopentylmagnesium bromide) or a cyclopentyl lithium reagent.
However, the reactivity of Grignard reagents with esters can be complex, often leading to double addition and the formation of a tertiary alcohol rather than simple substitution. Therefore, careful control of the reaction conditions would be crucial. An alternative could be the nucleophilic substitution on a halopyridine followed by the introduction and esterification of the carboxylate group in subsequent steps.
| Reactant 1 | Reactant 2 (Nucleophile) | Potential Product | Challenges | Reference |
| Ethyl 2-chloropyridine-x-carboxylate | Cyclopentylmagnesium bromide | Ethyl 2-cyclopentylpyridine-x-carboxylate | Potential for addition to the ester carbonyl group | |
| 2-Fluoropyridine | Cyclopentyl lithium | 2-Cyclopentylpyridine | Requires subsequent carboxylation and esterification |
Cycloaddition Reactions Leading to Pyridine-2-carboxylate Esters with Cyclopentyl Moieties
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems, offering a convergent approach to complex molecular architectures. acsgcipr.org Among these, the Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone for the synthesis of six-membered rings and can be adapted for the formation of the pyridine nucleus. wikipedia.orgmasterorganicchemistry.com The synthesis of pyridines via cycloaddition typically involves the reaction of a diene or an azadiene with a dienophile, followed by an aromatization step. acsgcipr.org
Inverse-electron-demand Diels-Alder reactions are particularly effective for pyridine synthesis. acsgcipr.orgbaranlab.org In this approach, an electron-deficient diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. baranlab.org To incorporate a cyclopentyl moiety into the pyridine-2-carboxylate structure, a cyclopentyl-containing dienophile can be employed. For instance, an enamine derived from cyclopentyl methyl ketone could serve as the dienophile. The reaction would proceed through a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to expel a small molecule, such as nitrogen, leading to the aromatized pyridine ring.
Another strategy involves a formal [3+3] cycloaddition reaction. For example, a reaction between an enamine and an unsaturated aldehyde or ketone can lead to the formation of a substituted pyridine. acs.org To obtain the target molecule, an enamine bearing a cyclopentyl group could be reacted with an appropriate unsaturated carbonyl compound that contains the precursor to the carboxylate group.
The table below summarizes a hypothetical cycloaddition approach for the synthesis of a cyclopentyl-substituted pyridine precursor.
| Reactant 1 (Azadiene) | Reactant 2 (Dienophile) | Reaction Type | Key Intermediate | Product |
| 1,2,4-Triazine derivative | Cyclopentyl-enamine | Inverse-electron-demand Diels-Alder | Bicyclic adduct | Cyclopentyl-substituted pyridine |
Ring structures that combine pyridine and cyclopentane (B165970) are recognized as important motifs in bioactive molecules. researchgate.net The strategic application of cycloaddition reactions provides a versatile entry to these valuable chemical scaffolds.
Multi-Component Reaction Approaches for Pyridine-2-carboxylate Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govbohrium.com This approach is favored for its atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. bohrium.comresearchgate.net Several MCRs are well-established for the synthesis of the pyridine core. acsgcipr.org
The Hantzsch pyridine synthesis is a classic four-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source. scribd.comchemtube3d.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. alfa-chemistry.com To synthesize a derivative containing a cyclopentyl group at a specific position, a β-ketoester bearing a cyclopentyl moiety, such as ethyl 2-cyclopentyl-3-oxobutanoate, could be utilized as one of the components. The carboxylate at the 2-position of the pyridine ring would, however, require a different MCR or a modification of the Hantzsch synthesis, as this method typically yields pyridine-3,5-dicarboxylates. chemtube3d.com
A more direct MCR approach to pyridine-2-carboxylates might involve a variation of the Bohlmann-Rahtz pyridine synthesis or other condensation reactions. These reactions can be designed as MCRs where the precursor for cyclization is built up from simple synthons. acsgcipr.org For the synthesis of this compound, a potential multi-component strategy could involve the reaction of a cyclopentyl-containing enamine, an α,β-unsaturated carbonyl compound, and a source of the C2-carboxylate unit.
A three-component synthesis for polysubstituted pyridines has been developed based on the Diels-Alder reaction of 2-azadienes formed in situ. nih.gov This method could be adapted by selecting starting materials that introduce the desired cyclopentyl and carboxylate functionalities onto the final pyridine ring.
The table below outlines the components for a hypothetical Hantzsch-type synthesis to incorporate a cyclopentyl group.
| Component 1 | Component 2 | Component 3 | Component 4 | Initial Product | Final Product |
| Aldehyde | Ethyl acetoacetate | Ethyl 2-cyclopentyl-3-oxobutanoate | Ammonia | Dihydropyridine (B1217469) | Substituted pyridine |
Chemo-Enzymatic Synthesis Considerations
Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. Enzymes, as biocatalysts, can operate under mild conditions with high chemo-, regio-, and stereoselectivity. researchgate.net For the synthesis of this compound, a key step that can be effectively catalyzed by an enzyme is the final esterification.
The esterification of pyridine-2-carboxylic acid with cyclopentanol can be achieved using a lipase, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin). researchgate.netnih.gov Lipases are versatile enzymes that can catalyze ester synthesis in non-aqueous media by reversing their natural hydrolytic function. researchgate.net This enzymatic approach avoids the harsh acidic conditions often required for traditional Fischer esterification, which can be detrimental to sensitive functional groups. google.com
The reaction would typically be carried out in an organic solvent, such as n-hexane, to shift the equilibrium towards ester formation. nih.gov The use of molecular sieves is also common to remove the water produced during the reaction, further driving the equilibrium to the product side. nih.gov This method has been shown to be effective for the synthesis of a variety of pyridine esters with good to excellent yields. researchgate.netnih.gov The immobilized enzyme can often be recovered and reused for several cycles, making the process more sustainable and cost-effective. nih.gov
The table below details the typical parameters for a lipase-catalyzed esterification for the synthesis of this compound.
| Substrate 1 | Substrate 2 | Enzyme | Solvent | Temperature | Key Advantages |
| Pyridine-2-carboxylic acid | Cyclopentanol | Novozym 435 | n-Hexane | 50 °C | Mild conditions, high selectivity, reusable catalyst |
This chemo-enzymatic strategy represents a green and efficient alternative for the final step in the synthesis of this compound, leveraging the high selectivity of biocatalysts. nih.gov
Mechanistic Investigations of Cyclopentyl Pyridine 2 Carboxylate Formation and Transformation
Elucidation of Esterification Reaction Mechanisms
The formation of Cyclopentyl Pyridine-2-carboxylate from picolinic acid (pyridine-2-carboxylic acid) and cyclopentanol (B49286) is a classic esterification reaction. The mechanism of this transformation can proceed through several distinct pathways, primarily dictated by the choice of catalyst and reaction conditions.
One of the most fundamental methods for this esterification is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid. youtube.comgoogle.com The mechanism is a multi-step equilibrium process. Initially, the carbonyl oxygen of the picolinic acid is protonated by the strong acid, which enhances the electrophilicity of the carbonyl carbon. youtube.com The lone pair of electrons on the oxygen of cyclopentanol then performs a nucleophilic attack on this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester. The final step is the deprotonation of the ester by a weak base (like water or another alcohol molecule) to regenerate the acid catalyst and yield the final product, this compound. youtube.com
An alternative and often more efficient route involves the conversion of picolinic acid into a more reactive acylating agent, such as an acid chloride . This two-step process begins with the reaction of picolinic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), to produce picolinoyl chloride hydrochloride. nih.gov This acid chloride is highly reactive. In the second step, it is treated with cyclopentanol. The reaction proceeds via a nucleophilic acyl substitution mechanism. A base, typically a tertiary amine like triethylamine (B128534) or pyridine (B92270) itself, is added to neutralize the hydrogen chloride (HCl) generated during the reaction, driving it to completion. nih.gov This method avoids the use of strong acids and the equilibrium limitations of the Fischer esterification. youtube.com
| Feature | Fischer-Speier Esterification | Acid Chloride Method |
| Starting Materials | Picolinic Acid, Cyclopentanol | Picolinic Acid, Thionyl Chloride, Cyclopentanol |
| Catalyst/Reagent | Strong Acid (e.g., H₂SO₄) | Thionyl Chloride (SOCl₂), Base (e.g., Triethylamine) |
| Key Intermediate | Protonated Tetrahedral Intermediate | Picolinoyl Chloride |
| Conditions | Typically requires heat; equilibrium-controlled | Often proceeds at room temperature after acid chloride formation |
| Advantages | Uses inexpensive, common reagents | High yield, irreversible, milder conditions for the ester formation step |
| Disadvantages | Equilibrium may limit yield; can require harsh conditions | Two-step process; thionyl chloride is corrosive and moisture-sensitive |
Stereochemical Considerations in Cyclopentyl Group Incorporation
The stereochemistry of the final ester product is entirely dependent on the stereochemistry of the alcohol reactant, in this case, cyclopentanol.
In the standard synthesis, unsubstituted cyclopentanol is used. Since cyclopentanol is an achiral molecule, its incorporation into the ester does not create any stereocenters. The resulting this compound is also achiral and does not have any stereoisomers.
However, if a substituted cyclopentanol is used, stereochemical outcomes become a critical consideration. For example, the use of a racemic mixture of a chiral cyclopentanol derivative (e.g., (±)-3-methylcyclopentanol) would result in the formation of a mixture of diastereomeric esters. The picolinoyl group would be attached to both the (R)- and (S)-enantiomers of the alcohol, creating two distinct diastereomers that would, in principle, be separable.
To achieve stereoselectivity in the final product, one must begin with a stereochemically pure starting material. If a single enantiomer of a substituted cyclopentanol (e.g., (1R,3S)-3-methylcyclopentanol) is used in the esterification, the reaction will proceed with retention of configuration at the alcohol's stereocenter. This is because the C-O bond of the alcohol is not broken during either the Fischer esterification or the acid chloride pathway. youtube.com The result would be the formation of a single, enantiomerically pure diastereomer of the corresponding ester. Therefore, controlling the stereochemistry of the final product hinges on the ability to perform a stereoselective synthesis of the cyclopentanol derivative itself prior to the esterification step. nih.govnih.gov
| Cyclopentanol Reactant | Description | Stereochemical Outcome of Esterification |
| Cyclopentanol | Achiral | One achiral product |
| (±)-3-Methylcyclopentanol | Racemic mixture of enantiomers | A mixture of two diastereomers |
| (1R,3S)-3-Methylcyclopentanol | Single, enantiomerically pure isomer | A single diastereomer with retained stereochemistry |
Reaction Pathway Analysis for Pyridine Ring Functionalization
Further transformation of this compound involves the functionalization of the pyridine ring. The reactivity and regioselectivity of these reactions are governed by the inherent electron-deficient nature of the pyridine ring and the electronic effects of the C2-ester substituent. researchgate.netbeilstein-journals.org
The pyridine ring is electron-poor due to the electronegativity of the nitrogen atom, which makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack. nih.gov The cyclopentyl carboxylate group at the C2 position is electron-withdrawing, further deactivating the ring towards electrophiles.
Pathway 1: Electrophilic Aromatic Substitution (SEAr) Direct electrophilic substitution on the pyridine ring of the ester is challenging and typically requires harsh conditions. bohrium.com The combined deactivating effects of the ring nitrogen and the C2-ester group would direct incoming electrophiles primarily to the C5 position, which is the least deactivated position.
Pathway 2: Nucleophilic Aromatic Substitution (SNAr) This pathway is more viable, particularly if a good leaving group (such as a halide) is pre-installed on the ring. The strong electron-withdrawing character of the ring system activates it for attack by nucleophiles, with the C4 and C6 positions being the most electrophilic and thus the most likely sites of substitution.
Pathway 3: Direct C-H Functionalization Modern synthetic methods allow for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized substrates. rsc.org
Transition-Metal Catalysis: Catalysts based on metals like palladium or rhodium can selectively activate specific C-H bonds. The ester group can act as a directing group, potentially favoring functionalization at the adjacent C3 position. beilstein-journals.orgnih.gov
Radical Reactions: Minisci-type reactions are highly effective for functionalizing electron-deficient heterocycles. bohrium.com In this case, alkyl or acyl radicals would preferentially attack the C4 and C6 positions of the pyridine ring, which are electronically activated for radical addition. researchgate.net
Pathway 4: N-Oxide Formation and Rearrangement The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the ring, making the C4 position susceptible to attack by both electrophiles and nucleophiles. Furthermore, pyridine N-oxides can undergo photochemical rearrangements, such as a recently developed method for introducing a hydroxyl group specifically at the C3 position. acs.org
| Functionalization Pathway | Typical Reagents/Conditions | Predicted Position(s) of Functionalization | Mechanistic Notes |
| Electrophilic Substitution | Strong acids, high temperature (e.g., nitration, halogenation) | C5 (major), C3 (minor) | Challenging due to the electron-deficient ring. bohrium.com |
| Nucleophilic Substitution | Nucleophile (e.g., R-NH₂, RO⁻) with a leaving group on the ring | C4, C6 | Requires a pre-installed leaving group (e.g., Cl, Br). |
| C-H Functionalization (Metal-Catalyzed) | Pd, Rh, or other transition metal catalysts | C3 (via directing group effect) | The ester can act as a directing group. nih.gov |
| C-H Functionalization (Radical) | Radical initiators, alkyl/acyl precursors (Minisci reaction) | C4, C6 | Favored at the electron-deficient α and γ positions relative to the nitrogen. researchgate.netbohrium.com |
| N-Oxide Chemistry | m-CPBA (for N-oxide formation), then various reagents | C4 (electrophilic/nucleophilic attack), C3 (photochemical) | N-oxidation reverses the normal reactivity pattern of the ring. acs.org |
Spectroscopic and Structural Elucidation Methodologies
Application of Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For Cyclopentyl Pyridine-2-carboxylate, ¹H and ¹³C NMR would provide key information about the hydrogen and carbon environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the cyclopentyl group.
Pyridine Ring Protons: The four protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). Due to the electron-withdrawing nature of the carboxylate group and the nitrogen atom, the proton adjacent to the nitrogen and the carboxylate group (at position 6) would be the most deshielded. The coupling patterns (doublets, triplets, or doublet of doublets) will reveal the connectivity of these protons.
Cyclopentyl Group Protons: The proton on the carbon atom directly attached to the ester oxygen (the methine proton) will be the most deshielded of the cyclopentyl protons, likely appearing as a multiplet around δ 5.0-5.5 ppm. The remaining methylene (B1212753) protons on the cyclopentyl ring will appear as complex multiplets in the upfield region (typically δ 1.5-2.0 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the different carbon environments.
Carbonyl Carbon: The ester carbonyl carbon is expected to appear significantly downfield, typically in the range of δ 160-170 ppm.
Pyridine Ring Carbons: The carbons of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm). The carbon atom at position 2, attached to the carboxylate group, will be deshielded.
Cyclopentyl Group Carbons: The methine carbon attached to the ester oxygen will be found around δ 70-80 ppm, while the other cyclopentyl carbons will appear in the upfield region (δ 20-40 ppm).
Predicted ¹H and ¹³C NMR Data for this compound ¹H NMR
| Protons | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine H-6 | ~8.7 |
| Pyridine H-3 | ~8.2 |
| Pyridine H-4 | ~7.9 |
| Pyridine H-5 | ~7.5 |
| Cyclopentyl CH-O | ~5.3 |
¹³C NMR
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~165 |
| Pyridine C-2 | ~148 |
| Pyridine C-6 | ~150 |
| Pyridine C-4 | ~137 |
| Pyridine C-3 | ~127 |
| Pyridine C-5 | ~125 |
| Cyclopentyl CH-O | ~78 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. mdpi.com
C=O Stretch: A strong absorption band corresponding to the stretching vibration of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹. mdpi.com
C-O Stretch: The stretching vibrations of the C-O single bonds of the ester group will likely appear as two distinct bands in the region of 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will produce a series of bands in the 1400-1600 cm⁻¹ region.
C-H Vibrations: The C-H stretching vibrations of the aromatic pyridine ring will appear above 3000 cm⁻¹, while the C-H stretching of the aliphatic cyclopentyl group will be observed just below 3000 cm⁻¹.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| C-H (Aromatic) | 3050-3150 |
| C-H (Aliphatic) | 2850-2970 |
| C=O (Ester) | 1720-1740 |
| C=N, C=C (Pyridine) | 1400-1600 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound. For this compound (C₁₁H₁₃NO₂), the molecular weight is approximately 191.23 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 191. The fragmentation pattern would likely involve the following key fragment ions:
Loss of the cyclopentyl group: Cleavage of the ester bond could lead to the loss of a cyclopentyl radical (•C₅H₉), resulting in a fragment ion corresponding to the pyridine-2-carboxylium cation at m/z 122.
Loss of the cyclopentyloxy group: Cleavage of the acyl-oxygen bond could result in the loss of a cyclopentyloxy radical (•OC₅H₉), leading to the formation of the picolinoyl cation at m/z 106.
Fragments from the pyridine ring: Further fragmentation of the pyridine-containing ions would lead to characteristic peaks, such as the pyridinium (B92312) ion at m/z 79.
Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Identity |
|---|---|
| 191 | [M]⁺ |
| 122 | [M - C₅H₉]⁺ |
| 106 | [M - OC₅H₉]⁺ |
X-ray Diffraction Crystallography for Solid-State Structural Determination
While no specific crystal structure data for this compound is publicly available, analysis of related structures, such as metal complexes of pyridine-2-carboxylate derivatives, indicates that the pyridine ring is planar. acs.orgnist.gov The ester group would also tend towards a planar conformation to maximize resonance stabilization. The cyclopentyl ring can adopt various conformations, such as the envelope or twist form, and the crystal structure would reveal the preferred conformation in the solid state. Intermolecular interactions, such as π-π stacking of the pyridine rings and van der Waals forces, would likely play a significant role in the crystal packing.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if chiral centers are present)
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. The parent compound, this compound, does not possess any chiral centers and is therefore achiral. As a result, it would not exhibit any optical activity, and chiroptical spectroscopy would not be applicable for its analysis.
However, if a substituent were introduced on the cyclopentyl ring (at a position other than the point of attachment to the oxygen), or if a chiral center were present in a different part of the molecule in a derivative, then the resulting enantiomers could be distinguished and their enantiomeric purity assessed using these techniques.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
A foundational step in the computational analysis of Cyclopentyl Pyridine-2-carboxylate would involve Density Functional Theory (DFT) calculations. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the optimized molecular geometry of the compound could be determined. This would provide precise information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule at its lowest energy state.
Furthermore, DFT calculations would yield crucial electronic properties. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, would highlight the electron-rich and electron-deficient regions of the molecule. The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group are expected to be regions of high electron density, indicating their potential role in intermolecular interactions.
Conformational Analysis of Cyclopentyl and Ester Linkage Dynamics
This analysis would involve systematically rotating the dihedral angles associated with the ester group and exploring the various puckering conformations of the cyclopentyl ring. The resulting potential energy surface would reveal the global and local energy minima, corresponding to the most populated conformations of the molecule. Understanding these conformational preferences is critical, as they can significantly influence how the molecule interacts with biological targets.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance.
For this compound, the HOMO is likely to be localized on the electron-rich pyridine ring, suggesting its susceptibility to electrophilic attack. Conversely, the LUMO is expected to be distributed over the pyridine ring and the carbonyl group of the ester, indicating the sites prone to nucleophilic attack. The HOMO-LUMO energy gap is another critical parameter; a smaller gap generally implies higher reactivity.
A hypothetical FMO analysis would provide the following insights:
| Orbital | Probable Localization | Predicted Reactivity |
| HOMO | Pyridine Ring (Nitrogen and π-system) | Site for electrophilic attack |
| LUMO | Pyridine Ring and Carbonyl Carbon | Site for nucleophilic attack |
Reaction Pathway Modeling and Transition State Characterization
Computational modeling can also be used to investigate the mechanisms of reactions involving this compound. For instance, the hydrolysis of the ester bond is a fundamental reaction that could be modeled to understand its stability.
Such a study would involve mapping the potential energy surface of the reaction, identifying the transition state structure, and calculating the activation energy. This would provide a quantitative measure of the reaction rate and offer insights into the factors that influence the stability of the ester linkage. Characterizing the transition state would reveal the geometry of the molecule at the peak of the energy barrier, providing a snapshot of the bond-breaking and bond-forming processes.
Quantum Chemical Descriptors for Reactivity and Selectivity Prediction
A range of quantum chemical descriptors can be calculated to provide a more quantitative prediction of the reactivity and selectivity of this compound. These descriptors, derived from the electronic structure, offer a deeper understanding of its chemical behavior.
Key descriptors and their potential implications are summarized in the table below:
| Descriptor | Definition | Predicted Significance for this compound |
| Ionization Potential | The energy required to remove an electron. | Indicates the ease of oxidation. |
| Electron Affinity | The energy released when an electron is added. | Indicates the ease of reduction. |
| Electronegativity | The tendency of the molecule to attract electrons. | Provides insight into its overall polarity and interaction with other molecules. |
| Chemical Hardness | A measure of the resistance to change in electron distribution. | A higher value suggests greater stability. |
| Chemical Softness | The reciprocal of chemical hardness. | A higher value suggests greater reactivity. |
| Electrophilicity Index | A measure of the electrophilic character of the molecule. | Predicts its ability to accept electrons. |
Chemical Reactivity and Derivatization Studies of Cyclopentyl Pyridine 2 Carboxylate
Hydrolysis and Transesterification Reactions
The ester group is a primary site for nucleophilic acyl substitution. These reactions, including hydrolysis and transesterification, involve the cleavage of the acyl-oxygen bond, leading to the replacement of the cyclopentoxy group.
Hydrolysis: The ester can be cleaved back to its constituent carboxylic acid and alcohol through reaction with water, a process that can be catalyzed by either acid or base. libretexts.org Basic hydrolysis, also known as saponification, is a common and typically irreversible process. libretexts.org It proceeds via nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the cyclopentoxide anion, which is then protonated by the solvent or during acidic workup to yield cyclopentanol (B49286). The other product is pyridine-2-carboxylic acid, which exists as its carboxylate salt under basic conditions. libretexts.org
Transesterification: This reaction transforms cyclopentyl pyridine-2-carboxylate into a different ester by reacting it with an alcohol, typically in the presence of an acid or base catalyst. libretexts.org This equilibrium-driven process can be shifted toward the desired product by using a large excess of the reactant alcohol or by removing the cyclopentanol byproduct as it forms. libretexts.org
The table below summarizes these fundamental transformations of the ester group.
| Reaction Type | Reagents | Products | Description |
| Base-Catalyzed Hydrolysis (Saponification) | 1. Aqueous Base (e.g., NaOH, KOH)2. Acid Workup (e.g., HCl) | Pyridine-2-carboxylic acid + Cyclopentanol | The ester is irreversibly cleaved by a strong base to form a carboxylate salt and an alcohol. libretexts.org |
| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., H₂SO₄, HCl), Heat | Pyridine-2-carboxylic acid + Cyclopentanol | An equilibrium process where the ester is cleaved by water under acidic conditions. libretexts.org |
| Transesterification | Alcohol (R-OH), Acid or Base Catalyst | Alkyl Pyridine-2-carboxylate + Cyclopentanol | The cyclopentoxy group is exchanged for a different alkoxy group from a reactant alcohol. libretexts.org |
Functionalization of the Pyridine (B92270) Ring System
The pyridine ring's reactivity is characterized by a general reluctance to undergo electrophilic substitution and a propensity for nucleophilic substitution, a pattern intensified by the electron-withdrawing nature of the C-2 carboxylate group.
Pyridine is an electron-deficient heterocycle, making it significantly less reactive than benzene (B151609) in electrophilic aromatic substitution (EAS) reactions. gcwgandhinagar.com This low reactivity is due to the electronegative nitrogen atom, which deactivates the ring towards attack by electrophiles. youtube.com Furthermore, the basic nitrogen lone pair readily reacts with the acidic reagents (e.g., Lewis acids in Friedel-Crafts reactions or H₂SO₄ in nitration) to form a pyridinium (B92312) ion. This positively charged species is even more strongly deactivated towards electrophilic attack. gcwgandhinagar.com
The presence of the cyclopentyl carboxylate group at the C-2 position further deactivates the ring. Consequently, direct EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions on this compound are generally not synthetically useful, requiring exceptionally harsh conditions and resulting in poor yields. gcwgandhinagar.compearson.com For useful electrophilic substitutions to occur on a pyridine ring, the presence of strong electron-donating substituents, such as amino or methoxy (B1213986) groups, is typically required. gcwgandhinagar.com
In contrast to its inertness toward electrophiles, the pyridine ring is activated for nucleophilic aromatic substitution (NAS), particularly at the C-2 and C-4 positions. gcwgandhinagar.comquora.com The ring nitrogen atom can effectively stabilize the negative charge in the anionic intermediate (a Meisenheimer-like complex) formed during the reaction. echemi.comstackexchange.com When a nucleophile attacks the C-2 or C-4 position, a resonance structure can be drawn where the negative charge resides on the electronegative nitrogen atom, providing significant stabilization. quora.comechemi.comstackexchange.com This is not possible for attack at the C-3 position, making it a less favored site for NAS. stackexchange.com
For this compound, the ester group already occupies the activated C-2 position. A typical NAS reaction involves the displacement of a good leaving group, such as a halide. The cyclopentoxy group of the ester is not a suitable leaving group for a direct NAS reaction on the ring. Therefore, NAS pathways for this molecule would primarily apply if other positions on the ring (e.g., C-4 or C-6) were substituted with a suitable leaving group like a halogen.
Oxidation: The primary oxidation reaction involving the pyridine ring system is N-oxidation, which is discussed in section 6.2.4.
Reduction: The pyridine ring can be hydrogenated to the corresponding piperidine (B6355638) ring. This transformation is a valuable method for synthesizing saturated heterocyclic structures, which are prevalent in pharmaceuticals. rsc.org The reduction of functionalized pyridines can be achieved using various catalytic systems. For pyridines bearing carbonyl groups, rhodium oxide (Rh₂O₃) has proven to be an effective catalyst for hydrogenation under mild conditions (e.g., 5 bar H₂, 40 °C). rsc.org This method is tolerant of ester functionalities and often proceeds with high stereoselectivity, yielding the cis-substituted piperidine as the major isomer. rsc.org Other reducing agents, such as lithium aluminum hydride (LiAlH₄), can also reduce the ester group in addition to the ring under certain conditions. libretexts.org
| Reaction | Reagents/Catalyst | Product | Key Features |
| Catalytic Hydrogenation | H₂, Rh₂O₃ | cis-Cyclopentyl piperidine-2-carboxylate | Reduces the aromatic ring to a piperidine while preserving the ester group; proceeds under mild conditions. rsc.org |
| Hydride Reduction | LiAlH₄ | 2-(Hydroxymethyl)piperidine | Strong reducing agents can reduce both the pyridine ring and the ester functionality. libretexts.org |
The lone pair of electrons on the pyridine nitrogen atom is available for reaction with electrophiles, leading to N-alkylation and N-oxidation.
N-Alkylation: Pyridine acts as a nucleophile and reacts with alkyl halides (e.g., methyl iodide) to form N-alkyl pyridinium salts. nih.govyoutube.com This reaction converts the neutral pyridine into a positively charged quaternary ammonium (B1175870) species. The resulting pyridinium salt exhibits significantly altered reactivity compared to the parent pyridine.
N-Oxidation: The nitrogen atom can be oxidized to form a pyridine N-oxide using various oxidizing agents, including hydrogen peroxide in acetic acid, peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), or specialized reagents like methyltrioxorhenium (MTO) with hydrogen peroxide. scripps.eduarkat-usa.orgyoutube.com The formation of the N-oxide dramatically alters the electronic properties of the ring. The N-oxide group acts as an electron-donating group through resonance, increasing electron density at the C-2 and C-4 positions. vaia.com This electronic reversal makes pyridine N-oxides susceptible to electrophilic aromatic substitution at these positions, a reaction that is difficult on the parent pyridine. vaia.comrsc.org The N-oxide can also be used as an oxygen transfer agent in other reactions. organic-chemistry.org
| Reaction | Reagents | Product Type |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkyl Pyridinium Salt |
| N-Oxidation | H₂O₂ / Acetic Acid | Pyridine N-oxide |
| m-Chloroperoxybenzoic acid (m-CPBA) | Pyridine N-oxide | |
| Methyltrioxorhenium (MTO) / H₂O₂ | Pyridine N-oxide |
Transformations of the Cyclopentyl Moiety
The cyclopentyl group of this compound is a saturated aliphatic ring. Unlike the electronically active pyridine system, this carbocyclic moiety is generally chemically inert under many standard reaction conditions used for aromatic compounds. Its C-H bonds are strong, and it lacks π-electrons, making it resistant to the electrophilic and nucleophilic reagents that typically target the pyridine ring.
The primary reactions that involve this part of the molecule are the hydrolysis and transesterification reactions discussed in section 6.1, which result in the cleavage of the ester's oxygen-cyclopentyl bond. Direct functionalization of the cyclopentyl ring itself, for instance through radical halogenation, would require harsh, non-selective conditions (e.g., UV light and radical initiators) that would likely degrade other parts of the molecule, particularly the sensitive pyridine ring. Therefore, in the context of targeted derivatization, the cyclopentyl moiety is best regarded as a stable, non-reactive component of the ester group.
Cyclopentyl Ring Functionalization
The functionalization of saturated carbocycles like the cyclopentyl ring is a significant challenge in organic synthesis. However, the presence of a directing group can facilitate site-selective C-H activation. In this compound, the pyridine nitrogen and the ester carbonyl can potentially act as a bidentate directing group for transition-metal-catalyzed C-H functionalization.
While direct C-H functionalization studies on this compound are not extensively documented, research on analogous systems, such as cyclopentane (B165970) carboxylic acids, provides a strong model for potential reactivity. Recent studies have shown that a carboxylic acid directing group can enable the palladium-catalyzed transannular γ-C–H arylation of cyclopentane rings with excellent regioselectivity. nih.govnih.gov This transformation is significant because it selectively functionalizes a methylene (B1212753) C-H bond at a position remote from the directing group, a traditionally difficult conversion. nih.govnih.gov
The reaction typically employs a palladium catalyst in conjunction with specialized ligands, such as quinuclidine-pyridones or sulfonamide-pyridones, which are crucial for enabling the challenging transannular C-H palladation. nih.govnih.gov Given that the pyridine-2-carboxylate moiety is a well-established directing group in other C-H activation contexts, it is plausible that it could direct similar transformations on its cyclopentyl ester portion. researchgate.netnih.gov
Table 1: Representative Conditions for Transannular γ-C–H Arylation of α-Quaternary Cyclopentane Carboxylic Acids (Model System)
| Entry | Aryl Iodide Coupling Partner | Ligand | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 4-Iodotoluene | L1 (QuinNuPyridone) | 87 | nih.gov |
| 2 | 1-Iodo-4-methoxybenzene | L1 (QuinNuPyridone) | 91 | nih.gov |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | L1 (QuinNuPyridone) | 85 | nih.gov |
| 4 | 1-Iodo-4-fluorobenzene | L1 (QuinNuPyridone) | 88 | nih.gov |
| 5 | 3-Iodopyridine | L1 (QuinNuPyridone) | 72 | nih.gov |
Reaction Conditions: Substrate (0.1 mmol), PdCl₂(PhCN)₂ (10 mol%), Ligand (20 mol%), ArI (2.0 equiv.), Ag₂CO₃ (1.5 equiv.), K₂CO₃ (1.5 equiv.), HFIP (1.0 mL), 90 °C, 24 h. Yields are for isolated γ-arylated products. Data adapted from studies on α-quaternary cyclopentane carboxylic acids as a model for potential reactivity. nih.gov
Ring-Opening and Rearrangement Processes
The cyclopentyl ring is a relatively stable five-membered carbocycle. Unlike smaller, more strained rings such as cyclopropane (B1198618), the ring-opening of cyclopentane requires significant energetic input and specific reaction conditions. nih.govnih.gov
Acid-catalyzed ring-opening, a common reaction for cyclopropanes, is not a typical pathway for cyclopentyl esters under standard conditions. The lower ring strain of the cyclopentane ring means that conditions that might open a cyclopropane would likely lead to decomposition or other reactions before cyclopentane ring cleavage occurs. nih.gov
However, under radical conditions, ring-opening is a known process. For instance, the cyclopentyl radical can undergo a β-scission reaction, leading to the cleavage of a C-C bond and the formation of an acyclic radical. This type of reaction is typically observed in high-temperature environments, such as in combustion chemistry, and is not a common synthetic transformation under laboratory conditions.
Rearrangement processes involving the cyclopentyl ring of this compound are also not widely reported. Such rearrangements would likely require harsh conditions, such as strong Lewis acids or high temperatures, which could also promote competing reactions at the pyridine ring or ester group.
Reactions Involving the Ester Carbonyl Group
The ester carbonyl group is a versatile functional handle for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring, which enhances the electrophilicity of the carbonyl carbon.
Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield pyridine-2-carboxylic acid and cyclopentanol. This reaction is fundamental for cleaving the ester and modifying the carboxyl group. Studies on the hydrolysis of related pyridinecarboxamides show the reaction proceeds efficiently, and similar reactivity is expected for the corresponding ester. researchgate.net
Amidation: Direct reaction with amines (aminolysis) can convert the ester into the corresponding amide, N-substituted-pyridine-2-carboxamide. This reaction is often facilitated by heating. Alternatively, the ester can be hydrolyzed to pyridine-2-carboxylic acid, which can then be coupled with an amine using standard peptide coupling reagents (e.g., HBTU, DCC) to form the amide bond. organic-chemistry.orgnih.gov This two-step approach is often more efficient and broadly applicable than direct aminolysis.
Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the ester group. masterorganicchemistry.com This reaction proceeds via the addition of two hydride equivalents. The initial addition leads to a hemiacetal intermediate which collapses to form an aldehyde, which is then immediately reduced to the primary alcohol. The final products of the reduction of this compound are (pyridin-2-yl)methanol and cyclopentanol. numberanalytics.comyoutube.com Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. libretexts.org
Reaction with Grignard Reagents: Organometallic nucleophiles, such as Grignard reagents (R-MgBr), readily react with the ester carbonyl. The reaction involves a double addition to the carbonyl group. The first addition results in the formation of a ketone intermediate after the elimination of cyclopentoxide. This ketone is highly reactive towards the Grignard reagent and immediately undergoes a second nucleophilic attack to yield a tertiary alcohol upon acidic workup. For example, reaction with excess methylmagnesium bromide would yield 2-(pyridin-2-yl)propan-2-ol.
Table 2: Summary of Reactions at the Ester Carbonyl Group
| Reaction | Reagents | Products | Reference |
|---|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻ | Pyridine-2-carboxylic acid + Cyclopentanol | researchgate.netnumberanalytics.com |
| Amidation (Direct) | RNH₂, Heat | N-R-Pyridine-2-carboxamide + Cyclopentanol | nih.gov |
| Reduction | 1) LiAlH₄, Dry Ether; 2) H₃O⁺ | (Pyridin-2-yl)methanol + Cyclopentanol | masterorganicchemistry.comnumberanalytics.com |
| Grignard Reaction | 1) Excess R-MgBr, Ether; 2) H₃O⁺ | 2-(Pyridin-2-yl)alkohol (tertiary) + Cyclopentanol | nih.gov |
Advanced Applications in Synthetic Organic Chemistry
Utilization as a Synthetic Building Block for Complex Molecular Architectures
The pyridine (B92270) nucleus is a fundamental heterocyclic motif in numerous complex natural products and pharmaceutical agents. Pyridine-containing building blocks are instrumental in medicinal chemistry and materials science. researchgate.netwhiterose.ac.uk The derivatization of the pyridine ring allows for the construction of diverse molecular scaffolds. For instance, N-(Pyridine-2-carbonyl)pyridine-2-carboxamide systems are recognized as valuable intermediates for creating molecular building blocks capable of self-assembly into larger super-architectures. nih.gov
The introduction of a cyclopentyl group via an ester linkage to the pyridine-2-carboxylate scaffold offers several strategic advantages:
Stereochemical Control: The bulky cyclopentyl group can exert significant steric influence during a reaction, potentially directing the stereochemical outcome of subsequent transformations on the pyridine ring or on other parts of the molecule.
Solubility Modification: The hydrophobic nature of the cyclopentyl moiety can be used to tune the solubility of intermediates and final products, which is a critical parameter in designing efficient synthetic routes and purification protocols.
Scalability: Synthetic sequences utilizing related cycloalkylpyridine building blocks have demonstrated high chemo- and regioselectivity, as well as excellent scalability, suggesting that cyclopentyl pyridine-2-carboxylate could be a reliable building block in large-scale synthesis. researchgate.net
The utility of such building blocks is often demonstrated through further functional group transformations, leading to a wide array of synthetically valuable pyridine-containing compounds. researchgate.net
Ligand Design for Catalysis and Coordination Chemistry (e.g., as picolinate (B1231196) ligand in metal complexes)
The pyridine-2-carboxylate (picolinate) moiety is a well-established and versatile ligand in coordination chemistry. nih.gov It typically acts as a bidentate chelating agent, coordinating to metal ions through the pyridine nitrogen and a carboxylate oxygen atom to form a stable five-membered ring. nih.govdigitellinc.com This chelating ability is fundamental to the design of metal complexes with specific geometries and catalytic activities.
Deprotonated picolinic acid and its derivatives are used to prepare metal complexes with applications as catalysts, potential therapeutic agents, and health supplements. digitellinc.com The coordination environment around the metal center can be finely tuned by modifying the picolinate ligand, which in turn influences the properties of the resulting complex.
Steric Hindrance: The bulky cyclopentyl group can control access to the metal center, influencing substrate selectivity in catalytic applications.
Solubility: It can enhance the solubility of the metal complex in nonpolar organic solvents, which is advantageous for homogeneous catalysis.
Electronic Effects: While more subtle, the ester group can modulate the electronic properties of the picolinate ligand, thereby affecting the reactivity of the metal center.
The study of transition metal pyridine complexes is extensive, with applications ranging from organic synthesis to materials science. wikipedia.org Picolinate ligands have been used to assemble a wide variety of metal-organic architectures, from simple mononuclear complexes to complex one-dimensional coordination polymers. nih.govsjctni.edu
| Metal Complex Type | Ligand | Coordination | Potential Applications | Reference |
|---|---|---|---|---|
| Cobalt(II) Complexes | Picolinate (pic) and various N,N-donor ligands (bpy, phen, dppz) | Octahedral, with picolinate acting as a bidentate N,O-ligand. | DNA binding and photocleavage agents. | rsc.org |
| Mercury(II) Complexes | Picolinic acid (picH) / Picolinate (pic) | N,O-bidentate chelation forming five-membered rings. Can form mononuclear or polymeric structures. | Materials with tunable fluorescent properties. | nih.gov |
| Tungsten(IV) / Molybdenum(IV) Complexes | 5-methylpicolinate (mpic) | Forms dodecahedral transition metal complexes. | Fundamental studies of stereochemistry and metal-bond interactions. | digitellinc.com |
| Copper(II) Complexes | Pyridine-carboxylate blocks | Forms 1D coordination polymers or discrete tetracopper(II) derivatives. | Homogeneous catalysis for mild oxidation of cycloalkanes. | mdpi.com |
Exploration in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Pyridine carboxylic acids are excellent candidates for designing self-assembling systems due to their ability to form predictable and robust hydrogen-bonding patterns. nih.gov
The "carboxylic acid-pyridine supramolecular synthon," which consists of a hydrogen bond between the carboxylic acid proton and the pyridine nitrogen (O-H···N), is a recurring and stable motif in the crystal structures of such compounds. nih.gov This primary interaction, often supported by weaker C-H···O hydrogen bonds, can direct the assembly of molecules into well-defined one-, two-, or three-dimensional architectures. nih.govnih.gov
In the context of this compound, the key elements for self-assembly would be:
Hydrogen Bonding: Although the carboxylic acid is esterified, the pyridine nitrogen remains a potent hydrogen bond acceptor site. It can interact with other donor molecules. If hydrolysis of the ester were to occur, the resulting picolinic acid could participate in the classic acid-pyridine synthon.
π-π Stacking: The aromatic pyridine rings can stack on top of one another, an interaction that plays a significant role in the organization of pyridyl-containing molecules in the solid state. nih.gov
Studies on pyridyl guanidinium-carboxylates have shown that the interplay between hydrogen bonding (salt bridges) and π-π interactions drives the formation of dimeric assemblies even in polar solvents. nih.gov The cyclopentyl group in this compound would add a significant hydrophobic component, which could be exploited to direct self-assembly processes in aqueous or mixed-solvent systems.
Role in Methodological Development in Green Chemistry
Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov A major focus in this area is the replacement of traditional volatile organic solvents with more environmentally benign alternatives. nih.gov
While this compound itself is not primarily a solvent, its constituent cyclopentyl moiety is a key feature of Cyclopentyl Methyl Ether (CPME), a solvent that has gained significant traction as a green alternative to other ethereal solvents like THF, dioxane, and MTBE. wikipedia.orgscite.ai The properties of CPME that make it an eco-friendly choice are directly relevant to understanding the potential role of cyclopentyl-containing compounds in green chemistry. nih.govmdpi.com
The key advantages of the cyclopentyl group, as demonstrated by CPME, include:
Hydrophobicity: CPME is highly hydrophobic, with low water solubility. This facilitates easy product separation and recovery from aqueous phases, minimizing waste. wikipedia.orgmdpi.com
High Boiling Point: A higher boiling point (106 °C for CPME) reduces losses due to evaporation and improves safety. wikipedia.org
Stability: CPME exhibits excellent stability under both acidic and basic conditions, expanding its applicability in a wide range of reactions. researchgate.netnih.gov
Low Peroxide Formation: Unlike THF and other ethers, CPME has a very low tendency to form explosive peroxides, a significant safety and handling advantage. nih.govmdpi.com
The development of CPME as a solvent has enabled greener synthetic applications in organometallic chemistry, catalysis, and acid-catalyzed reactions. nih.gov By analogy, the cyclopentyl group in this compound could be leveraged in the development of new green methodologies. For example, it could serve as a recoverable or phase-separable tag in catalysis or as a directing group in reactions designed to be run in greener solvent systems.
| Property | Benefit in Green Chemistry | Reference |
|---|---|---|
| High Boiling Point (106 °C) | Reduces volatile emissions; allows for higher reaction temperatures. | wikipedia.org |
| Low Water Solubility | Facilitates easy separation from aqueous phases and solvent recycling. | wikipedia.org |
| Stability to Acids and Bases | Wider range of compatible reaction conditions. | nih.govnih.gov |
| Low Peroxide Formation | Enhanced safety during storage and use compared to other ethers. | nih.govmdpi.com |
| Forms Azeotrope with Water | Useful for efficient removal of water from reaction mixtures (e.g., esterifications, acetalizations). | wikipedia.org |
| High Hydrophobicity | Effective as an extraction solvent; minimizes solvent loss to aqueous waste streams. | wikipedia.orgmdpi.com |
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Pathways
The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal chemistry and materials science. While the synthesis of pyridine (B92270) derivatives has been extensively studied, the development of stereoselective routes to specific esters like Cyclopentyl Pyridine-2-carboxylate presents an ongoing challenge and a significant area for future research.
Current synthetic strategies often rely on classical esterification methods which may not offer control over stereochemistry, particularly when chiral centers are present on the cyclopentyl ring or introduced through the reaction process. Future research should focus on the development of catalytic enantioselective methods for the synthesis of 3-substituted piperidines from pyridine precursors. acs.org Rhodium-catalyzed asymmetric carbometalation of dihydropyridine (B1217469) intermediates, for instance, has shown promise in creating chiral piperidine (B6355638) structures with high enantioselectivity. acs.org Adapting such methodologies to incorporate a cyclopentyl moiety could provide a direct and efficient route to enantiopure this compound derivatives.
Furthermore, metal-free ring-expansion of monocyclopropanated heterocycles offers another promising avenue. acs.orgnih.gov This method allows for the stereoselective synthesis of highly functionalized tetrahydropyridines, which could be further elaborated to the target cyclopentyl ester. acs.orgnih.gov The development of these pathways would be invaluable for creating a library of chiral analogs for biological screening and as building blocks for more complex molecular architectures.
Investigation of Mechanistic Nuances in Complex Transformations
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. For reactions involving pyridine carboxylates, several mechanistic questions remain unanswered.
Future investigations could focus on the mechanistic details of transition metal-catalyzed reactions. For example, in the Rh(III)-catalyzed synthesis of pyridines from alkenes and α,β-unsaturated oxime esters, mechanistic studies suggest a pathway involving reversible C-H activation, alkene insertion, and a C-N bond formation/N-O bond cleavage process. nih.gov Isotope labeling studies could provide further insight into the reversibility of C-H activation and the sequence of bond-forming events. nih.gov Understanding these nuances could allow for the rational design of catalysts that favor the formation of specific isomers of functionalized pyridine esters.
Moreover, the role of pyridine itself as a catalyst in certain reactions, such as the stereoselective addition of diones to acetylenic esters, warrants further investigation. nih.gov Density functional theory (DFT) calculations have been used to support the proposed mechanism involving a zwitterionic intermediate, but experimental validation through techniques like in-situ spectroscopy could provide a more complete picture. nih.gov A thorough mechanistic understanding will be instrumental in expanding the scope and efficiency of these complex transformations.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry has emerged as a powerful tool for the synthesis of organic molecules, offering advantages in terms of safety, scalability, and efficiency. The integration of this compound synthesis into flow chemistry platforms represents a significant and practical research direction.
Continuous-flow processes can be particularly beneficial for reactions that are hazardous or difficult to control in batch, such as those involving reactive intermediates or exothermic steps. The synthesis of pyridine derivatives has been successfully adapted to flow reactors, including the Bohlmann–Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis. beilstein-journals.org These methods can be carried out in a microwave flow reactor, allowing for rapid and efficient production without the need to isolate intermediates. beilstein-journals.org
Automated synthesis platforms, coupled with flow chemistry, could enable the rapid generation of a library of this compound analogs with varying substituents on the pyridine ring or the cyclopentyl moiety. This high-throughput synthesis would be invaluable for structure-activity relationship (SAR) studies in drug discovery and materials science. The development of robust and scalable flow syntheses will be a key enabler for the broader investigation and application of this class of compounds.
Theoretical Prediction of Novel Reactivities and Applications
Computational chemistry and theoretical modeling are increasingly powerful tools for predicting the properties and reactivity of molecules before they are synthesized in the lab. Applying these methods to this compound can guide future experimental work and uncover novel applications.
Density Functional Theory (DFT) can be employed to investigate the electronic structure, reactivity, and potential applications of pyridine derivatives. nih.govresearchgate.net For instance, computational studies can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. Theoretical calculations can also be used to predict the properties of materials incorporating this molecule, such as their potential as ligands for metal-organic frameworks (MOFs) or as components in organic electronic devices.
Furthermore, computational methods can be used to predict the biological activity of this compound and its analogs. By modeling the interaction of these molecules with biological targets, such as enzymes or receptors, researchers can identify promising candidates for further experimental investigation. tjnpr.org The synergy between theoretical prediction and experimental validation will be crucial for unlocking the full potential of this and related pyridine carboxylate compounds.
Q & A
Q. What are the recommended synthetic pathways for Cyclopentyl Pyridine-2-carboxylate, and how can purity be validated?
this compound is typically synthesized via esterification reactions between pyridine-2-carboxylic acid and cyclopentanol, using activating agents like chloroformates (e.g., cyclopentyl chloroformate) . Key steps include refluxing under anhydrous conditions and monitoring reaction progress via thin-layer chromatography (TLC). For purity validation, combine high-performance liquid chromatography (HPLC) with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and quantify impurities (<1%) . Detailed protocols should be included in the Supplementary Information to ensure reproducibility .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
Essential characterization techniques include:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm ester bond formation and cyclopentyl group attachment .
- Fourier-transform infrared spectroscopy (FT-IR) to identify carbonyl (C=O) and pyridine ring vibrations .
- Mass spectrometry (MS) for molecular ion validation and fragmentation pattern analysis.
- Thermogravimetric analysis (TGA) to assess thermal stability. Report all data in tabular form (e.g., NMR shifts, IR peaks) and cross-reference with literature for consistency .
Q. What safety protocols are critical when handling this compound?
Refer to Safety Data Sheets (SDS) for cyclopentyl chloroformate analogs, which highlight hazards such as skin/eye irritation and flammability . Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store the compound in airtight containers under inert gas (e.g., argon) at 2–8°C. Include hazard mitigation strategies in the Experimental section .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Employ a Design of Experiments (DoE) approach to test variables:
- Catalyst loading (e.g., 1–5 mol% DMAP).
- Temperature (room temperature vs. 40–60°C).
- Solvent polarity (dichloromethane vs. THF). Use response surface methodology (RSM) to model interactions and identify optimal conditions. Report statistical significance (p < 0.05) and replicate experiments to validate findings .
Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?
Contradictions (e.g., unexpected NMR splitting) may arise from conformational isomerism or impurities. Strategies include:
- Variable-temperature NMR to detect dynamic equilibria.
- 2D-COSY and NOESY to assign ambiguous proton couplings.
- X-ray crystallography for definitive structural confirmation. Cross-check with computational models (DFT) to correlate experimental and theoretical spectra . Document discrepancies in Supplementary Data with annotated spectra .
Q. What methodologies are effective for studying the hydrolytic stability of this compound under physiological conditions?
Simulate physiological pH (7.4) and temperature (37°C) using phosphate-buffered saline (PBS). Monitor degradation via:
- UV-Vis spectroscopy (absorbance at λmax ≈ 260 nm for pyridine).
- HPLC-MS to quantify parent compound and hydrolysis products (e.g., pyridine-2-carboxylic acid). Calculate half-life (t½) using first-order kinetics. Compare with structurally similar esters to identify stability trends .
Methodological Best Practices
Q. How should researchers design experiments to ensure reproducibility in synthesizing this compound?
- Detailed procedural logs : Include exact molar ratios, solvent grades, and equipment specifications.
- Batch-to-batch consistency : Report yields and purity for ≥3 independent syntheses.
- Supplementary Information : Provide raw spectral data, chromatograms, and crystallographic CIF files .
- Negative controls : Test reactions without catalysts to confirm no spontaneous esterification.
Q. What strategies are recommended for literature reviews and hypothesis generation involving this compound?
- Use SciFinder to identify analogs (e.g., methyl or benzyl pyridine-2-carboxylates) and their bioactivity profiles .
- Filter Web of Science for mechanistic studies on ester hydrolysis or catalytic esterification .
- Formulate hypotheses based on structure-activity relationships (SAR) or computational docking studies .
Data Reporting and Ethical Considerations
Q. How should conflicting biological activity data for this compound be analyzed?
Q. What ethical guidelines apply to publishing research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
